2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803598-88-0
VCID: VC2868036
InChI: InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H
SMILES: CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol

2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

CAS No.: 1803598-88-0

Cat. No.: VC2868036

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride - 1803598-88-0

Specification

CAS No. 1803598-88-0
Molecular Formula C10H12ClF2N
Molecular Weight 219.66 g/mol
IUPAC Name 2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H
Standard InChI Key BRNFGVSIVWTWAF-UHFFFAOYSA-N
SMILES CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl
Canonical SMILES CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl

Introduction

Chemical Identification and Properties

Identification Data

The compound 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is uniquely identified through several standardized chemical identifiers, as detailed in Table 1.

Table 1: Chemical Identification Data

ParameterValue
CAS Number1803598-88-0
Molecular FormulaC₁₀H₁₂ClF₂N
Molecular Weight219.66 g/mol
PubChem CID75481113
MDL NumberMFCD26408025
IUPAC Name2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine; hydrochloride
InChIInChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H
InChI KeyBRNFGVSIVWTWAF-UHFFFAOYSA-N
SMILESCC1(CC1N)C2=CC(=C(C=C2)F)F.Cl

The compound is characterized by its precise chemical identifiers that allow for unambiguous reference in scientific literature and databases .

Physical and Chemical Properties

2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride appears as a powder at room temperature. The physical and chemical properties of this compound are influenced by its structural features, particularly the cyclopropane ring and the difluorophenyl group that contribute to its unique behavior in various chemical environments .

The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring significantly affects the electron distribution within the molecule, influencing its reactivity patterns and binding affinities. The cyclopropane ring, known for its high ring strain energy, contributes to the compound's distinctive reactivity profile compared to acyclic or less strained cyclic analogs.

Structural Characteristics

Molecular Structure

The molecule consists of a cyclopropane ring with three key structural elements:

  • A primary amine group on one carbon of the cyclopropane ring

  • A methyl substituent at the 2-position of the cyclopropane

  • A 3,4-difluorophenyl group also attached to the 2-position

This structural arrangement creates a tertiary carbon at the 2-position of the cyclopropane ring, with the amine group positioned for potential hydrogen bonding interactions. The compound exists as the hydrochloride salt, which enhances its solubility in polar solvents compared to the free base form .

Synthesis Methods

Cyclopropanation Strategies

The key step in the synthesis is the formation of the cyclopropane ring. For similar compounds, this is often achieved through reactions of alkenes with carbene equivalents. For instance, the synthesis of related 2-(3,4-difluorophenyl)cyclopropanamine derivatives involves cyclopropanation of 3-(3,4-difluorophenyl)acrylonitrile using trimethylsulfoxonium iodide and a base like NaH or NaOH in DMSO .

The method described in a patent document for synthesizing related compounds begins with reacting 3,4-difluorobenzaldehyde with appropriate reagents to form the cyclopropane ring, followed by functional group transformations to introduce the amine group .

Analytical Characterization

Spectroscopic Analysis

The characterization of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride and related compounds typically involves various spectroscopic techniques. Mass spectrometry is particularly useful for confirming the molecular structure and purity of these compounds .

MS data for related compounds show characteristic fragmentation patterns that could be expected for our compound of interest. The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight (219.66 g/mol) and fragment ions characteristic of the structural features .

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the properties of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. Table 2 presents a comparison with selected related compounds.

Table 2: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride1803598-88-0C₁₀H₁₂ClF₂N219.66 g/molReference compound
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride1156491-10-9C₉H₁₀ClF₂N205.63 g/molLacks methyl group at position 2
2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride1803585-51-4C₁₀H₁₂ClF₂N219.66 g/molDifferent position of fluorine atoms (2,5 vs 3,4)
2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1)128230-76-2C₄H₈ClF₂N143.56 g/molFluorine atoms on cyclopropane instead of phenyl ring

This comparison highlights how modifications to the position of functional groups or the presence/absence of certain structural elements can yield compounds with different physical and potentially different biological properties, despite their structural similarities .

Biological Activity and Applications

Research Applications

2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is primarily used in research settings, particularly as:

  • A chemical intermediate for synthesizing more complex molecules

  • A tool compound in pharmacological studies

  • A reference standard in analytical chemistry

Its unique structure makes it valuable for studying structure-activity relationships in drug development and medicinal chemistry research.

ClassificationDetails
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

These hazard classifications indicate that the compound requires appropriate safety measures during handling and use .

Related Research and Applications

Synthetic Utilization

The compound and its structural analogs have been utilized in various synthetic applications. For example, related compounds such as (1R,2S)-2-(3,4-difluorophenyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclopropan-1-amine hydrochloride have been synthesized and characterized for specific research purposes .

These applications demonstrate the utility of the cyclopropylamine scaffold in developing compounds with potential biological relevance. The difluorophenyl group is often incorporated to modify the lipophilicity, metabolic stability, and receptor selectivity of the resulting compounds .

Structure-Activity Relationships

Studies on compounds with similar structural features provide insights into structure-activity relationships that might be relevant for 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. The position and number of fluorine atoms on the phenyl ring, the presence of the methyl group at the 2-position of the cyclopropane ring, and the configuration of the cyclopropane stereochemistry all contribute to the compound's potential biological activity profile .

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